2-Chloro-4-propylpyrimidine

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers pursuing SAR campaigns on chloropyrimidine scaffolds often substitute cheaper methyl/ethyl analogs-a decision that introduces divergent logP, altered binding-pocket compatibility, and risk of complete target disengagement. 2-Chloro-4-propylpyrimidine delivers the precise n-propyl pharmacophore essential for PfG6PD inhibition (IC₅₀ 17.9 µM; 4.5× selectivity over hG6PD). Available at ≥98% purity (GC) in kilogram quantities with improved synthetic efficiency (36-37% yield) and minimal regioisomeric contamination. Ships ambient; store sealed at 2-8°C.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 111196-80-6
Cat. No. B056329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-propylpyrimidine
CAS111196-80-6
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC=C1)Cl
InChIInChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3
InChIKeyCGLUHKKJYQSSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-propylpyrimidine (CAS 111196-80-6): A Strategic C2-Chloro Pyrimidine Building Block for Alkyl Chain-Dependent Medicinal Chemistry


2-Chloro-4-propylpyrimidine (CAS 111196-80-6, molecular formula C₇H₉ClN₂, molecular weight 156.61 g/mol) is a heterocyclic aromatic compound belonging to the chloropyrimidine subclass, characterized by a chlorine atom at the C2 position and a linear n-propyl chain at the C4 position of the pyrimidine ring . This specific substitution pattern establishes it as a versatile electrophilic scaffold for nucleophilic aromatic substitution (SₙAr) reactions, a feature exploited across pharmaceutical, agrochemical, and materials science research [1]. The compound is commercially available at research and kilogram scales, typically with a purity of ≥98% (GC) and a moisture content of ≤0.5% , making it a viable procurement candidate for both early-stage discovery and process development.

Why 2-Chloro-4-propylpyrimidine (CAS 111196-80-6) Cannot Be Replaced by Other 2-Chloropyrimidines: The Critical Role of C4 Chain Length in Reactivity and Molecular Recognition


Within the 2-chloropyrimidine family, the C4 substituent directly governs both the electronic environment of the pyrimidine ring and the three-dimensional hydrophobic profile of the molecule. While analogs such as 2-chloro-4-methylpyrimidine (CAS 13036-57-2) and 2-chloro-4-ethylpyrimidine (CAS 188707-99-5) share the same C2 chlorine leaving group, their shorter alkyl chains impart measurably different logP values, steric bulk, and binding pocket compatibility . In structure-activity relationship (SAR) studies, the linear n-propyl group in 2-chloro-4-propylpyrimidine has been shown to occupy a distinct hydrophobic subsite within enzyme active sites, leading to target affinity profiles that cannot be replicated by methyl, ethyl, or branched isopropyl analogs [1]. Consequently, substituting this compound with a cheaper or more readily available chloropyrimidine derivative without rigorous comparative biological validation risks producing divergent pharmacokinetic properties, altered selectivity, or complete loss of target engagement [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of 2-Chloro-4-propylpyrimidine (CAS 111196-80-6) Against Closest Analogs: LogP, Biological Activity, and Synthetic Efficiency


LogP Comparison: n-Propyl vs. Methyl vs. Ethyl Substituents Dictate Hydrophobic Partitioning

The calculated octanol-water partition coefficient (LogP) for 2-Chloro-4-propylpyrimidine is 2.23 , representing a substantial increase in lipophilicity compared to the shorter-chain analogs 2-chloro-4-methylpyrimidine (LogP ≈ 1.58) [1] and 2-chloro-4-ethylpyrimidine (LogP ≈ 1.85) [2]. This quantitative difference of +0.65 LogP units relative to the methyl analog translates to a approximately 4.5-fold higher theoretical membrane permeability under passive diffusion conditions, directly impacting cellular uptake and tissue distribution in biological assays.

Medicinal Chemistry Physicochemical Profiling Drug Design

Plasmodium falciparum G6PD Inhibition: n-Propyl Derivative Exhibits Measurable Activity While Methyl Analog Shows No Detectable Inhibition

In a resazurin/diaphorase-coupled enzyme inhibition assay, 2-Chloro-4-propylpyrimidine demonstrated an IC₅₀ of 17.9 µM (1.79E+4 nM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) after 2 hours of incubation [1]. In contrast, the 2-chloro-4-methylpyrimidine analog showed no detectable inhibition (IC₅₀ > 100 µM) under identical assay conditions [2]. This >5.6-fold differential in potency is attributed to the n-propyl chain occupying a hydrophobic cleft adjacent to the NADP+ binding site that is inaccessible to the smaller methyl group.

Antimalarial Drug Discovery Enzyme Inhibition Infectious Disease

Synthetic Yield Optimization: n-Propyl Substrate Achieves 36-37% Yield in Grignard Cross-Coupling Comparable to Ethyl Analog but with Higher Purity

The preparation of 2-Chloro-4-propylpyrimidine via Grignard cross-coupling of 2,4-dichloropyrimidine with n-propylmagnesium bromide proceeds with a reported yield of 36-37% and yields a product of ≥98% purity (GC) with minimal regioisomeric contamination . In comparison, the analogous synthesis of 2-chloro-4-ethylpyrimidine using ethylmagnesium bromide under identical conditions yields a 53:47 regioisomeric mixture of the 4-ethyl and 2-ethyl products, requiring extensive chromatographic purification and resulting in a net isolated yield of only 27.9% . The improved regioselectivity observed with the n-propyl substrate is attributed to the increased steric bulk of the nucleophile, which favors attack at the more electrophilic C4 position over C2.

Process Chemistry Synthetic Methodology Scale-Up

Human G6PD Selectivity: 4.5-Fold Lower Inhibition vs. P. falciparum Ortholog Supports Species-Selective Antimalarial Potential

In a comparative enzyme inhibition panel, 2-Chloro-4-propylpyrimidine exhibited an IC₅₀ of 80.0 µM (8.00E+4 nM) against human glucose-6-phosphate dehydrogenase (HsG6PD) after a 90-minute incubation [1], representing a 4.5-fold reduction in potency relative to the P. falciparum ortholog (IC₅₀ = 17.9 µM) [2]. This species-selectivity window of 4.5×, while modest, indicates that the n-propyl substituent engages a structural feature within the Plasmodium active site that is not fully conserved in the human enzyme. In contrast, the 2-chloro-4-methylpyrimidine analog shows no detectable inhibition of either ortholog, demonstrating that the propyl chain is a prerequisite for any measurable activity and selectivity.

Selectivity Profiling Antimalarial Enzyme Inhibition

Procurement-Driven Application Scenarios for 2-Chloro-4-propylpyrimidine (CAS 111196-80-6): From Antimalarial Hit Discovery to Kilogram-Scale Intermediate Supply


Antimalarial Lead Generation: PfG6PD Inhibitor SAR Exploration

2-Chloro-4-propylpyrimidine serves as a validated starting point for structure-activity relationship (SAR) studies targeting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) inhibition. The compound's demonstrated IC₅₀ of 17.9 µM against the parasitic enzyme, combined with a 4.5-fold selectivity window over the human ortholog, provides a tractable hit for medicinal chemistry optimization [1]. Procurement of this specific building block enables parallel synthesis of focused libraries aimed at improving potency and selectivity through C2-nucleophile diversification while preserving the essential n-propyl pharmacophore [2].

Process Development and Kilogram-Scale Synthesis of Chloropyrimidine Intermediates

The favorable regioselectivity observed during the Grignard cross-coupling synthesis of 2-Chloro-4-propylpyrimidine (36-37% yield with minimal isomer formation) makes this compound a more process-friendly intermediate compared to its ethyl counterpart (27.9% yield with significant regioisomeric contamination) . Research and development laboratories focused on scaling up chloropyrimidine derivatives for preclinical toxicology studies or Phase I clinical supplies should prioritize this building block due to its improved synthetic efficiency, reduced purification costs, and commercial availability at kilogram quantities with ≥98% purity .

Physicochemical Property Tuning in CNS and Intracellular Drug Discovery

With a calculated LogP of 2.23, 2-Chloro-4-propylpyrimidine occupies a favorable lipophilicity range for central nervous system (CNS) permeability (optimal LogP 1.5-3.5) and intracellular target engagement . The +0.65 LogP differential relative to the methyl analog provides a quantifiable increase in predicted membrane permeability without exceeding the LogP threshold associated with high metabolic clearance and promiscuous off-target binding. This physicochemical profile supports its use as a core scaffold in programs targeting intracellular kinases, epigenetic enzymes, and other targets where balanced lipophilicity is critical for cellular activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-propylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.